molecular formula C21H23BrFNO2 B1667933 Bromperidol CAS No. 10457-90-6

Bromperidol

Cat. No. B1667933
CAS RN: 10457-90-6
M. Wt: 420.3 g/mol
InChI Key: RKLNONIVDFXQRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromperidol is a first-generation butyrophenone antipsychotic used in the treatment of schizophrenia and other psychotic manifestations . It is sold under the brand names Bromidol and Impromen among others . It was discovered at Janssen Pharmaceutica in 1966 .


Molecular Structure Analysis

Bromperidol has a chemical formula of C21H23BrFNO2 and a molar mass of 420.322 g·mol−1 . The IUPAC name for Bromperidol is 4-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one .

Scientific Research Applications

Preclinical Pharmacology and Antipsychotic Properties

Bromperidol, a butyrophenone neuroleptic, has been compared with other neuroleptics like haloperidol and chlorpromazine in terms of preclinical pharmacology. Research has shown that bromperidol is well absorbed following oral administration, with an elimination half-life supporting once-daily dosing. Its antipsychotic properties and safety have been supported by various animal studies, including those on toxicity and mutagenicity (Dubinsky et al., 2004).

Therapeutic Effects on Schizophrenic Symptoms

A study investigating the therapeutic profiles of bromperidol in schizophrenic patients revealed significant improvement in various symptoms, including positive, excitement, cognitive, negative, and anxiety-depression symptoms. This study suggested an early improvement in specific symptoms, indicating a favorable outcome of bromperidol treatment (Yasui‐Furukori et al., 2002).

Depot Bromperidol Decanoate for Schizophrenia

Depot bromperidol decanoate, a long-acting injection form, has been used extensively for long-term maintenance treatment of schizophrenia. Studies aimed at comparing depot bromperidol with placebo, oral antipsychotics, and other depot antipsychotic preparations found that bromperidol decanoate may be more effective than placebo but less valuable than other depot preparations like fluphenazine or haloperidol decanoate (Wong et al., 2004).

Pharmacokinetic Parameters

A study on the pharmacokinetic parameters of bromperidol in Korean subjects provided insights into its absorption, clearance, and half-life, demonstrating comparable results to previous studies conducted in different populations. This research is crucial for understanding the drug's metabolism and potential individual variations in response (Lee et al., 2006).

Repurposing for Antifungal Applications

Innovatively, bromperidol has been repurposed in combination with azole antifungals to treat fungal infections. This combination therapy shows promising synergistic antifungal interactions against a variety of fungal pathogens, highlighting bromperidol's potential beyond psychiatric applications (Holbrook et al., 2017).

Metabolism and Pharmacokinetics

The role of cytochrome P450 isoenzymes in the metabolism of bromperidol was investigated, revealing that CYP3A4 is responsible for several metabolic pathways of bromperidol, including N-dealkylation and oxidation. This understanding is essential for predicting drug interactions and optimizing therapeutic strategies (Sato et al., 2000).

Potential in Treating Alzheimer's Disease

Recent studies have explored the potential of bromperidol in addressing biochemical aspects of Alzheimer's disease. Antipsychotics like bromperidol have been found to impact key pathological hallmarks of the disease, suggesting a possible role in its management or treatment (Podsiedlik et al., 2022).

Safety And Hazards

Bromperidol should be handled with care to avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment should be worn when handling this compound .

properties

IUPAC Name

4-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLNONIVDFXQRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Br)O)CCCC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022690
Record name Bromperidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromperidol

CAS RN

10457-90-6
Record name Bromperidol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10457-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromperidol [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010457906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromperidol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12401
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name bromperidol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759275
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bromperidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromperidol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.845
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BROMPERIDOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYH6F7I22E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bromperidol
Reactant of Route 2
Reactant of Route 2
Bromperidol
Reactant of Route 3
Reactant of Route 3
Bromperidol
Reactant of Route 4
Bromperidol
Reactant of Route 5
Bromperidol
Reactant of Route 6
Bromperidol

Citations

For This Compound
2,830
Citations
P Benfield, A Ward, BG Clark, SG Jue - Drugs, 1988 - Springer
… Bromperidol frequently displayed a faster onset of action than these comparative agents and there have been reports of bromperidol … bromperidol compared with the 3 reference drugs. …
Number of citations: 34 link.springer.com
B Woggon, J Angst - International Pharmacopsychiatry, 1978 - karger.com
… To sum up, Bromperidol and Perphenazine can be described as highly potent and well … onset of action with Bromperidol. The superior effect of Bromperidol cannot be explained by a …
Number of citations: 15 karger.com
JO Brannen, JP McEvoy, WH Wilson… - …, 1981 - thieme-connect.com
… In subsequent double-blind clinieal trials (4, 5) bromperidol was shown to be equal in … for bromperidol. The present study was designed to test the hypothesis that bromperidol is …
Number of citations: 12 www.thieme-connect.com
K Otani, M Ishida, N Yasui, T Kondo, K Mihara… - European journal of …, 1997 - Springer
… the back oxidation of reduced bromperidol. In the present study, … bromperidol and reduced bromperidol. On average, the plasma concentrations of bromperidol and reduced bromperidol …
Number of citations: 22 link.springer.com
EL Denijs - International Pharmacopsychiatry, 1980 - karger.com
The purpose of this study was to compare the activity of bromperidol to that of haloperidol, as an initial treatment on admission of psychotic patients. Ingenerai, patients reacted equally …
Number of citations: 14 karger.com
B Dubinsky, JL McGuire, CJE Niemegeers… - …, 1982 - Springer
This review compares and contrasts the preclinical pharmacology of bromperidol with another butyrophenone neuroleptic, haloperidol, and the phenothiazine neuroleptic …
Number of citations: 21 link.springer.com
H Suzuki, K Gen, Y Inoue - Journal of psychopharmacology, 2013 - journals.sagepub.com
… Therefore, the absence of observed anti-5-HT 2A activity in vivo in this study shows that bromperidol and haloperidol are pharmacologically similar to first-generation antipsychotics in …
Number of citations: 30 journals.sagepub.com
N Yasui, T Kondo, K Otani, M Ishida… - Pharmacology & …, 1998 - Wiley Online Library
… plasma concentrations of both bromperidol and reduced bromperidol and gender, and that reduced bromperidol is involved in the pharmacological effects during bromperidol treatment. …
Number of citations: 31 onlinelibrary.wiley.com
N Yasui‐Furukori, T Kondo, M Ishida… - Psychiatry and …, 2002 - Wiley Online Library
… were observed in almost half of the cases treated with bromperidol in the present study, fewer sedative and anticholinergic side-effects may be an advantage of bromperidol treatment. …
Number of citations: 11 onlinelibrary.wiley.com
N Yasui-Furukori, T Kondo, M Ishida, H Furukori… - Progress in Neuro …, 2002 - Elsevier
Therapeutic profiles of bromperidol and their relationship with … randomly allocated fixed-doses of bromperidol (6, 12 or 18 mg/… Mean plasma bromperidol concentration in patients with 50…
Number of citations: 10 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.